1-Phenylethyl acetate

説明

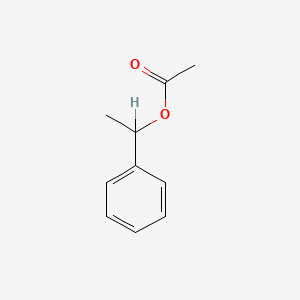

Structure

3D Structure

特性

IUPAC Name |

1-phenylethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(12-9(2)11)10-6-4-3-5-7-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUMXDOLUJCHOAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041636 | |

| Record name | (+/-)-alpha-Methylbenzyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Other Solid; Liquid, colourless liquid with a powerful sweet floral-fruity, herbaceous odour, colourless liquid with a powerful green-floral odour | |

| Record name | Benzenemethanol, .alpha.-methyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylbenzyl acetate (mixed o,m,p) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/874/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | alpha-Methylbenzyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/790/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

94.00 to 95.00 °C. @ 12.00 mm Hg | |

| Record name | 1-Phenylethyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | Methylbenzyl acetate (mixed o,m,p) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/874/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | alpha-Methylbenzyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/790/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.024-1.040, 1.020-1.035 | |

| Record name | Methylbenzyl acetate (mixed o,m,p) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/874/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | alpha-Methylbenzyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/790/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

93-92-5, 29759-11-3 | |

| Record name | 1-Phenylethyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylphenylcarbinyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylbenzyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029759113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenylethyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, .alpha.-methyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+/-)-alpha-Methylbenzyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenemethanol, methyl-, acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STYRALYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FYS3E9NBA3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Phenylethyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

1-Phenylethyl acetate chemical properties and structure

An In-depth Technical Guide to 1-Phenylethyl Acetate: Chemical Properties and Structure

Introduction

This compound, also known as styralyl acetate, is an organic ester characterized by its pleasant, fruity, and floral aroma. This colorless to pale yellow liquid is a significant compound in the fragrance and flavor industries and serves as a versatile solvent and intermediate in organic synthesis.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below, providing a consolidated reference for its key characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2] |

| Molecular Weight | 164.20 g/mol | [1][2][3][4] |

| CAS Number | 93-92-5 | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Fruity, floral, green, suggestive of gardenia | [5][6] |

| Boiling Point | 211 - 212 °C | [1] |

| Melting Point | -60 °C | [6] |

| Density | 1.0715 g/cm³ at 25 °C | [6] |

| Refractive Index (n20/D) | 1.492 - 1.497 | [1] |

| Flash Point | 92.5 °C (198.5 °F) | |

| Water Solubility | 0.27 g/L (insoluble) | [5][6] |

| Solubility in Organic Solvents | Soluble | [6] |

| XLogP3 | 2.0 | [2] |

Chemical Structure

This compound is a carboxylic ester derived from the formal condensation of 1-phenylethanol and acetic acid. Its structure consists of a phenyl group and an acetyl group attached to a central ethylidene core. The molecule possesses a chiral center at the benzylic carbon, and thus exists as a racemic mixture of (R)- and (S)-enantiomers, unless a stereospecific synthesis is employed.[4]

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the esterification of 1-phenylethanol with acetic anhydride or acetic acid.[6] An alternative approach involves the reaction of benzyl chloride with ethyl acetoacetate followed by oxidation.[7] A general enzymatic synthesis protocol is outlined below.[8]

Caption: General workflow for the enzymatic synthesis of this compound.

Detailed Methodology for Enzymatic Synthesis: [8]

-

Reaction Setup: In a suitable reaction vessel, such as a microcentrifuge tube, combine 1-phenylethanol (substrate), an acyl donor (e.g., vinyl acetate), a lipase (e.g., Novozym 435), and an organic solvent (e.g., n-hexane).

-

Incubation: Place the reaction vessel in a shaker and incubate at a controlled temperature (e.g., 60°C) with constant agitation (e.g., 200 rpm) for a specified duration (e.g., 24 hours).

-

Reaction Monitoring: Periodically, take aliquots from the reaction mixture and analyze them by gas chromatography (GC) to monitor the formation of this compound.

-

Enzyme Recovery: Upon completion of the reaction, filter the mixture to recover the lipase. The recovered enzyme can be washed with the reaction solvent and dried for reuse.

-

Product Isolation and Purification: The filtrate, containing the product, unreacted starting materials, and solvent, is then subjected to purification, typically by distillation under reduced pressure, to isolate the pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The chemical shifts and coupling constants provide detailed information about the electronic environment and connectivity of the protons in the molecule.

¹H NMR Spectral Data of Phenethyl Acetate (a related isomer, for illustrative purposes): [9]

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| H-Ar (Aromatic) | 7.32 - 7.20 | Multiplet (m) | - | 5H |

| -CH₂-O- (Methylene) | 4.28 | Triplet (t) | 7.1 | 2H |

| -CH₂-Ar (Methylene) | 2.94 | Triplet (t) | 7.1 | 2H |

| -C(=O)-CH₃ (Methyl) | 2.04 | Singlet (s) | - | 3H |

¹³C NMR Spectral Data of Phenethyl Acetate: [10]

-

δ (ppm): 171.22, 137.95, 129.03, 128.64, 126.70, 65.08, 35.21, 21.12.

Experimental Protocol for NMR Spectroscopy: [9]

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a reference standard (e.g., tetramethylsilane, TMS) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Data Acquisition: Set the appropriate spectral parameters, including the spectral width, number of scans, and relaxation delay. Acquire the ¹H and ¹³C NMR spectra.

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is commonly used for the identification and quantification of this compound. The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

Key Mass Spectral Fragments (m/z): [3][11]

-

104

-

43

-

122

-

105

-

77

Caption: General workflow for the GC-MS analysis of this compound.

Experimental Protocol for GC-MS Analysis: [12]

-

Sample Preparation: Perform a liquid-liquid extraction of the sample containing this compound using a suitable solvent like methyl-tert-butyl ether (MTBE). An internal standard may be added for quantitative analysis.

-

Chromatographic Separation: Inject the extract into a gas chromatograph equipped with a suitable capillary column (e.g., DB-WAX). The oven temperature is programmed to achieve separation of the components.

-

Mass Spectrometric Detection: The compounds eluting from the GC column are introduced into the mass spectrometer. Electron ionization (EI) is a common ionization technique. The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.

-

Data Analysis: Identify this compound by comparing its retention time and mass spectrum with those of a known standard or a reference library (e.g., NIST).

Conclusion

This compound is a compound of significant interest due to its wide range of applications. A thorough understanding of its chemical properties, structure, and analytical methodologies is crucial for its effective utilization in research, development, and industrial processes. This guide provides a foundational understanding of these aspects, serving as a valuable resource for scientists and professionals in related fields.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scent.vn [scent.vn]

- 3. This compound | C10H12O2 | CID 62341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. Showing Compound this compound (FDB010563) - FooDB [foodb.ca]

- 6. echemi.com [echemi.com]

- 7. CN103553914A - Phenylethyl acetate synthesis method - Google Patents [patents.google.com]

- 8. Study on Synthesis of this compound by Enzymatic Kinetic Resolution [scirp.org]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

- 11. Benzenemethanol, α-methyl-, acetate [webbook.nist.gov]

- 12. A Study of Amino Acid Metabolism and the Production of Higher Alcohols and Their Esters in Sparkling Wines [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Phenylethyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-phenylethyl acetate. The information is presented in a structured format to facilitate easy access and comparison for research and development purposes.

Chemical Identity

This compound, also known as styralyl acetate or gardenol, is an organic compound classified as an ester. It is formed from the reaction of 1-phenylethanol and acetic acid. This colorless to pale yellow liquid is recognized for its pleasant, fruity, and floral aroma.[1]

| Identifier | Value |

| IUPAC Name | This compound[2] |

| Synonyms | Styrallyl acetate, alpha-Methylbenzyl acetate, Methyl phenylcarbinyl acetate, Gardenol[1][3] |

| CAS Number | 93-92-5[1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₂O₂[1][2][3] |

| SMILES | CC(C1=CC=CC=C1)OC(=O)C[2][3] |

| InChI | InChI=1S/C10H12O2/c1-8(12-9(2)11)10-6-4-3-5-7-10/h3-8H,1-2H3[2] |

| InChIKey | QUMXDOLUJCHOAY-UHFFFAOYSA-N[2] |

Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General Physical Properties

| Property | Value | Source |

| Molecular Weight | 164.20 g/mol [2][3] | PubChem, Scent.vn |

| Appearance | Colorless to slight yellow liquid[1] | Chem-Impex |

| Odor | Powerful green-floral odour[2] | PubChem |

| Form | Liquid | Sigma-Aldrich |

Table 2: Thermal Properties

| Property | Value | Source |

| Boiling Point | 212 °C at 1013 hPa94.00 to 95.00 °C at 12.00 mm Hg[3] | Sigma-AldrichScent.vn |

| Melting Point | -60 °C | Sigma-Aldrich |

| Flash Point | 91 °C98.01 °C (estimated)[3] | Sigma-AldrichScent.vn |

| Autoignition Temperature | 450 °C | Sigma-Aldrich |

Table 3: Optical and Other Properties

| Property | Value | Source |

| Density | 1.03 g/cm³ at 20 °C | Sigma-Aldrich |

| Refractive Index | n20/D 1.492 - 1.497[1] | Chem-Impex |

| Vapor Pressure | 0.1365 hPa at 20°C (estimated)0.2067 hPa at 25°C (estimated)[3] | Scent.vn |

| logP | 2.0[3] | Scent.vn |

| Solubility | Insoluble in water; soluble in organic solvents and oils; miscible in ethanol[3] | Scent.vn |

Experimental Protocols

3.1. Enzymatic Synthesis of this compound

This protocol is based on the kinetic resolution of 1-phenylethanol using a lipase catalyst.[6]

-

Materials:

-

1-Phenylethanol (PE)

-

Vinyl acetate (acyl donor)

-

Novozym 435 lipase

-

n-Hexane (solvent)

-

Microcentrifuge tubes (reaction vessels)

-

Shaker

-

-

Procedure:

-

Melt the 1-phenylethanol if it is in a solid state.

-

In a microcentrifuge tube, add the required amounts of 1-phenylethanol, n-hexane, vinyl acetate, and Novozym 435 lipase.

-

Place the tube in a shaker and incubate at a controlled temperature (e.g., 60°C) with agitation (e.g., 200 r/min) for a specified duration (e.g., 24 hours).[6]

-

The progress of the reaction and the yield of this compound can be monitored using gas chromatography (GC).

-

3.2. Chemical Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of phenylethanol with acetic acid.[7]

-

Materials:

-

Procedure:

-

Combine phenylethanol and acetic acid in a suitable solvent in the presence of a catalyst.

-

Heat the mixture to reflux for several hours.[7]

-

After the reaction is complete, cool the mixture.

-

Wash the reaction mixture, neutralize it, and then wash again to neutrality.

-

Dry the product and purify it by distillation under reduced pressure.[7]

-

3.3. Identification and Analysis by GC/MS

Gas chromatography-mass spectrometry (GC/MS) is a standard method for the identification and purity assessment of this compound.[8]

-

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

A suitable capillary column (e.g., DB5).[3]

-

-

Procedure:

-

Prepare a diluted solution of the this compound sample in a suitable solvent.

-

Inject a small volume of the sample into the GC.

-

The compound will be separated based on its boiling point and interaction with the stationary phase of the column.

-

The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

-

The resulting mass spectrum provides a molecular fingerprint that can be compared to a library of known spectra for identification. The retention time from the GC also aids in identification.[3]

-

Visualizations

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C10H12O2 | CID 62341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scent.vn [scent.vn]

- 4. Showing Compound this compound (FDB010563) - FooDB [foodb.ca]

- 5. This compound CAS 93-92-5 | 843785 [merckmillipore.com]

- 6. Study on Synthesis of this compound by Enzymatic Kinetic Resolution [scirp.org]

- 7. CN103553914A - Phenylethyl acetate synthesis method - Google Patents [patents.google.com]

- 8. Investigations into the Natural Occurrence of this compound (Styrallyl Acetate) - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Phenylethyl acetate spectroscopic data interpretation (NMR, IR, Mass Spec)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-phenylethyl acetate (CAS 93-92-5), a key compound in fragrance, flavor, and pharmaceutical research. The following document details the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Overview

This compound is an organic ester with the molecular formula C₁₀H₁₂O₂. Its structure consists of a phenyl group and an acetate group attached to a chiral center. Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

graph "1_Phenylethyl_acetate_structure" {

layout=neato;

node [shape=plaintext, fontname="Arial"];

edge [fontname="Arial"];

// Atom nodes

C1 [label="C"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

C5 [label="C"];

C6 [label="C"];

C7 [label="C"];

H1 [label="H"];

C8 [label="C"];

H2 [label="H"];

H3 [label="H"];

H4 [label="H"];

O1 [label="O"];

C9 [label="C"];

O2 [label="O"];

C10 [label="C"];

H5 [label="H"];

H6 [label="H"];

H7 [label="H"];

// Phenyl ring

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- C1;

// Substituent on phenyl ring

C1 -- C7;

// Chirality and ethyl group

C7 -- H1;

C7 -- C8;

C8 -- H2;

C8 -- H3;

C8 -- H4;

// Acetate group

C7 -- O1;

O1 -- C9;

C9 -- O2 [style=filled, color="#EA4335", penwidth=2];

C9 -- C10;

C10 -- H5;

C10 -- H6;

C10 -- H7;

// Positioning

C1 [pos="0,0!"];

C2 [pos="-0.87,-0.5!"];

C3 [pos="-0.87,-1.5!"];

C4 [pos="0,-2!"];

C5 [pos="0.87,-1.5!"];

C6 [pos="0.87,-0.5!"];

C7 [pos="1,0.87!"];

H1 [pos="1.5,1.3!"];

C8 [pos="0.5,1.87!"];

H2 [pos="0,2.3!"];

H3 [pos="1,2.3!"];

H4 [pos="-0.1,1.5!"];

O1 [pos="2.2,0.6!"];

C9 [pos="2.9,1.3!"];

O2 [pos="2.6,2.2!"];

C10 [pos="4.1,0.8!"];

H5 [pos="4.6,1.2!"];

H6 [pos="4.4,0!"];

H7 [pos="3.8,-0.1!"];

}

Figure 2: Proposed mass spectral fragmentation pathway of this compound.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters : Typical parameters include a 30-degree pulse angle, a relaxation delay of 1 second, and 16-32 scans.

-

¹³C NMR Parameters : A 45-degree pulse angle, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024) are typically used for ¹³C NMR due to the low natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum.

-

Processing : Process the raw data (Free Induction Decay - FID) using a Fourier transform. Phase and baseline correct the spectrum, and calibrate the chemical shifts relative to TMS at 0.00 ppm.

IR Spectroscopy

-

Sample Preparation : As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition : Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters : Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction : Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

-

Ionization : Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Analysis : The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection : An electron multiplier or similar detector records the abundance of each ion.

Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of this compound is outlined below.

Figure 3: General workflow for the spectroscopic analysis of this compound.

The Enigmatic Presence of 1-Phenylethyl Acetate in the Plant Kingdom: A Technical Guide

A comprehensive overview for researchers, scientists, and drug development professionals on the natural occurrence, biosynthesis, and analysis of 1-phenylethyl acetate in botanical sources.

Introduction

This compound, a volatile organic compound with a characteristic floral and fruity aroma, has garnered significant interest in the flavor, fragrance, and pharmaceutical industries. While its synthetic production is well-established, its natural occurrence in plants has been a subject of ongoing research. This technical guide provides an in-depth exploration of the botanical sources of this compound, its biosynthetic origins, the signaling pathways that may regulate its production, and detailed experimental protocols for its quantification.

Natural Occurrence and Quantitative Data

This compound has been identified in a diverse range of plant species, contributing to their unique aromatic profiles. The concentration of this ester can vary significantly depending on the plant species, the specific plant part, and developmental stage. A summary of its quantitative occurrence is presented in Table 1.

Table 1: Quantitative Occurrence of this compound in Various Plant Species

| Plant Species | Common Name | Plant Part | Concentration/Amount | Citation(s) |

| Syzygium aromaticum | Clove | Dried Buds | 0.0027% (in ground buds) | [1] |

| Essential Oil | ~0.05% | [1] | ||

| Dried Buds | 1-2 mg isolated from 7.2 kg | [2] | ||

| Cananga odorata | Ylang-Ylang | Flowers (Essential Oil) | 1.27% (decreasing to 0.09% with maturity) | [3] |

| Theobroma cacao | Cocoa | Pulp | Presence confirmed, not quantified in raw pulp. | [2] |

| Muscari armeniacum | Grape Hyacinth | Flowers | Presence confirmed, not quantified. | [2] |

| Pelargonium graveolens | Indian Geranium | Essential Oil | Present (trace amounts) | [4][5] |

| Michelia champaca | Champaca | Absolute | Present, not quantified. | [6] |

| Narcissus poeticus | Narcissus | Absolute | Presence suggested, not explicitly quantified. | [7][8] |

It is noteworthy that in clove buds, enantioselective analysis has revealed a 60% enantiomeric excess of the (1S)-(-)-1-phenylethyl acetate isomer, suggesting a stereospecific enzymatic synthesis.[2]

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites in plants. The pathway commences with the amino acid L-phenylalanine. While the complete biosynthetic route to this compound has not been fully elucidated in all plant species, a putative pathway can be constructed based on current knowledge.

The final step in the formation of this compound is the esterification of 1-phenylethanol with acetyl-CoA. This reaction is catalyzed by a class of enzymes known as alcohol acetyltransferases (AATs), which belong to the diverse BAHD (BEAT, AHCT, HCBT, and DAT) superfamily of acyltransferases.[9] The precursor, 1-phenylethanol, is likely formed from acetophenone, which itself is derived from earlier intermediates in the phenylpropanoid pathway.

Regulation of Biosynthesis: Signaling Pathways

The production of floral scents and other volatile organic compounds is tightly regulated by a complex network of signaling pathways, often triggered by developmental cues and environmental stimuli. Phytohormones such as jasmonates, auxins, and ethylene play a crucial role in modulating the expression of genes involved in the phenylpropanoid pathway.

Jasmonates, in particular, are well-documented inducers of plant defense responses, which often include the production of volatile compounds.[10][11][12] The signaling cascade is initiated by various stimuli, leading to the accumulation of jasmonic acid and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile). This complex then targets JAZ repressor proteins for degradation, thereby activating transcription factors (e.g., MYB, bHLH) that upregulate the expression of biosynthetic genes in the phenylpropanoid pathway.

Experimental Protocols

The accurate quantification of this compound in plant matrices requires robust and validated analytical methods. Gas chromatography coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID) are the most common techniques employed. Below is a detailed protocol that can be adapted for various plant materials.

Sample Preparation: Hydrodistillation

This method is suitable for the extraction of essential oils from fresh or dried plant material.

-

Apparatus: Clevenger-type apparatus, heating mantle, round-bottom flask, condenser.

-

Procedure:

-

Weigh a representative sample of the plant material (e.g., 100 g of fresh flowers or 50 g of dried buds).

-

Place the plant material in the round-bottom flask and add distilled water to cover the material completely.

-

Set up the Clevenger apparatus and begin heating the flask.

-

Continue the hydrodistillation for 3-4 hours, or until no more essential oil is collected.

-

Carefully collect the essential oil layer from the graduated tube of the Clevenger apparatus.

-

Dry the essential oil over anhydrous sodium sulfate.

-

Store the essential oil in a sealed vial at 4°C until analysis.

-

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

This is a solvent-free method ideal for the analysis of volatile compounds from a small amount of sample.

-

Apparatus: SPME fiber assembly (e.g., PDMS/DVB), headspace vials with septa, heating block or water bath.

-

Procedure:

-

Weigh a small amount of the homogenized plant material (e.g., 1-2 g) into a headspace vial.

-

Add a known amount of an internal standard (e.g., 2-octanol) if quantitative analysis is desired.

-

Seal the vial with a septum cap.

-

Incubate the vial at a controlled temperature (e.g., 60°C) for a set period (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace.

-

Expose the SPME fiber to the headspace for a defined time (e.g., 20 minutes) to adsorb the volatile compounds.

-

Retract the fiber and immediately introduce it into the GC inlet for thermal desorption and analysis.

-

GC-MS/FID Analysis

-

Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column.

-

Column: A non-polar or medium-polarity column is recommended, such as a DB-5ms (5%-phenyl-methylpolysiloxane) or HP-INNOWax (polyethylene glycol) column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector:

-

Temperature: 250°C.

-

Mode: Splitless for trace analysis or split (e.g., 1:50) for more concentrated samples.

-

Injection Volume: 1 µL.

-

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase at 5°C/min to 240°C.

-

Hold: Maintain at 240°C for 5 minutes.

-

-

Detector (MS):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-450.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Detector (FID):

-

Temperature: 280°C.

-

-

Identification:

-

Compare the mass spectrum of the unknown peak with reference spectra from a library (e.g., NIST, Wiley).

-

Compare the retention index (calculated using a series of n-alkanes) with literature values for this compound on a similar column.

-

-

Quantification:

-

Prepare a calibration curve using certified standards of this compound of known concentrations.

-

Use the peak area of the analyte and, if applicable, the internal standard to determine the concentration in the sample.

-

Conclusion

The natural occurrence of this compound in plants is a fascinating area of study with implications for various industries. While its presence has been confirmed in several species, further research is needed to fully elucidate its biosynthetic pathway and the intricate signaling networks that control its production. The methodologies outlined in this guide provide a solid foundation for researchers to accurately identify and quantify this important volatile compound, paving the way for a deeper understanding of its role in plant biology and its potential applications.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The Phytochemical Composition, Biological Effects and Biotechnological Approaches to the Production of High-Value Essential Oil from Geranium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ScenTree - Champaca absolute (CAS N° 94333-99-0) [scentree.co]

- 7. narcissus flower absolute, 68917-12-4 [thegoodscentscompany.com]

- 8. narcissus flower absolute, 68917-12-4 [perflavory.com]

- 9. researchgate.net [researchgate.net]

- 10. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to 1-Phenylethyl Acetate (CAS 93-92-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 1-Phenylethyl acetate (CAS 93-92-5), a versatile organic compound with significant applications in the fragrance, flavor, and pharmaceutical industries. This document consolidates critical information on its chemical and physical properties, safety and handling, synthesis and analytical protocols, and known biological activities. Particular emphasis is placed on providing detailed experimental methodologies and clear data presentation to support research and development activities.

Introduction

This compound, also known as styralyl acetate or gardenol, is a carboxylic ester characterized by its pleasant, powerful, and green floral aroma reminiscent of gardenia.[1] It is found in various natural sources, including clove buds (Syzygium aromaticum), cocoa pulp, and grape hyacinth flowers.[2] Its utility extends beyond its organoleptic properties, serving as a valuable intermediate in organic synthesis and as an excipient in pharmaceutical formulations.[3][4] This guide aims to be a comprehensive resource for professionals requiring detailed technical information on this compound.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[4] A summary of its key chemical and physical properties is presented in the tables below.

Table 1: General and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 93-92-5 | [5] |

| Molecular Formula | C₁₀H₁₂O₂ | [5] |

| Molecular Weight | 164.20 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| Synonyms | Styrallyl acetate, Methyl phenyl carbinyl acetate, Gardenol | [1] |

| SMILES | CC(C1=CC=CC=C1)OC(=O)C | [5] |

| InChIKey | QUMXDOLUJCHOAY-UHFFFAOYSA-N | [5] |

Table 2: Physical Properties

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 212 °C at 1013 hPa | [6] |

| Melting Point | -60 °C | [6] |

| Density | 1.03 g/cm³ at 20 °C | [6] |

| Flash Point | 91 °C | [6] |

| Refractive Index | n20/D 1.492 - 1.497 | [4] |

| Solubility | Insoluble in water; soluble in organic solvents and oils | [1] |

| Vapor Pressure | 0.203 mmHg at 25°C | [2] |

Safety and Handling

This compound is classified as a combustible liquid.[6] Appropriate safety precautions should be taken during handling and storage.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Flammable liquids | Category 4 |

Precautions for Safe Handling:

-

Avoid contact with skin and eyes.

-

Use in a well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Storage Conditions:

-

Store in a cool, well-ventilated place.[6]

-

Keep container tightly closed.

-

Recommended storage temperature: 2-30°C.[6]

Synthesis and Purification

This compound can be synthesized through several methods, including chemical esterification and enzymatic kinetic resolution.

Chemical Synthesis: Esterification of 1-Phenylethanol

A common method for the synthesis of this compound is the esterification of 1-phenylethanol with acetic anhydride or acetic acid, often in the presence of an acid catalyst.

Biocatalytic Synthesis: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method for producing enantiomerically pure forms of this compound. This process typically involves the transesterification of racemic 1-phenylethanol using a lipase in a non-aqueous solvent.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is adapted from a study on the synthesis of this compound using Novozym 435 lipase.[7]

Materials:

-

Racemic 1-phenylethanol

-

Vinyl acetate (acyl donor)

-

Novozym 435 (immobilized Candida antarctica lipase B)

-

n-Hexane (solvent)

-

Shaker incubator

Procedure:

-

To a sealed reaction vessel, add racemic 1-phenylethanol to a final concentration of 100 mmol/L in n-hexane.

-

Add vinyl acetate to a final concentration of 500 mmol/L.

-

Add Novozym 435 to a final concentration of 40 mg/mL.

-

Incubate the reaction mixture at 60°C in a shaker incubator at 200 rpm for 24 hours.

-

Monitor the reaction progress by taking samples at regular intervals and analyzing by gas chromatography.

-

Upon completion, the enzyme can be recovered by filtration for reuse. The product, (R)-1-phenylethyl acetate, can be purified from the reaction mixture using column chromatography.

Analytical Methods

Gas Chromatography (GC)

GC is a standard method for the analysis of this compound, often used to monitor reaction progress and assess purity.

Experimental Protocol: Gas Chromatography Analysis

This protocol is based on conditions reported for the analysis of this compound synthesis.[8]

-

Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

-

Column: KB-5 (30 m x 0.32 mm x 0.25 µm) or equivalent non-polar capillary column.

-

Carrier Gas: Nitrogen.

-

Injector Temperature: 230°C.

-

Detector Temperature: 230°C.

-

Oven Temperature Program: Isothermal at 140°C.

-

Injection Volume: 0.5 µL.

-

Internal Standard: Benzyl alcohol.

Under these conditions, the approximate retention time for this compound is 2.99 minutes.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound.

¹H NMR (400 MHz, CDCl₃):

-

δ 7.35-7.25 (m, 5H): Aromatic protons of the phenyl group.

-

δ 5.88 (q, J=6.6 Hz, 1H): Methine proton (-CH).

-

δ 2.05 (s, 3H): Methyl protons of the acetate group (-COCH₃).

-

δ 1.53 (d, J=6.6 Hz, 3H): Methyl protons of the ethyl group (-CHCH₃).

¹³C NMR (101 MHz, CDCl₃):

-

δ 170.3: Carbonyl carbon of the acetate group.

-

δ 142.0: Quaternary aromatic carbon.

-

δ 128.5, 127.8, 126.0: Aromatic carbons.

-

δ 72.4: Methine carbon (-CH).

-

δ 22.3: Methyl carbon of the ethyl group.

-

δ 21.3: Methyl carbon of the acetate group.

Biological Activity and Metabolism

Biological Role and Applications

This compound is primarily recognized for its use as a fragrance and flavoring agent.[9] In the pharmaceutical industry, it can be used as a solvent or excipient in drug formulations, potentially aiding in the stability and absorption of active pharmaceutical ingredients.[4]

Metabolism

As an ester, this compound is expected to undergo hydrolysis in vivo, catalyzed by various esterases present in tissues such as the liver, plasma, and gastrointestinal tract.[10] This hydrolysis would yield 1-phenylethanol and acetic acid.

-

1-Phenylethanol: This secondary alcohol is likely to be further metabolized, potentially through oxidation to acetophenone, followed by further degradation.

-

Acetic Acid: The resulting acetate enters the body's central metabolism. It is converted to acetyl-CoA by acetyl-CoA synthetase, which can then enter the citric acid cycle for energy production or be utilized in anabolic pathways such as fatty acid synthesis.[6]

To date, specific signaling pathways directly modulated by this compound have not been extensively reported in the scientific literature. Research into the biological effects of this compound, beyond its sensory properties and basic metabolic fate, represents an area for future investigation.

Conclusion

This compound is a well-characterized compound with established applications and a growing body of scientific literature. This guide has summarized key technical data and protocols relevant to researchers and professionals in the chemical and pharmaceutical sciences. While its synthesis and analytical characterization are well-documented, further research is warranted to fully elucidate its metabolic fate and potential pharmacological activities in humans.

References

- 1. echemi.com [echemi.com]

- 2. Investigations into the Natural Occurrence of this compound (Styrallyl Acetate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C10H12O2 | CID 62341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Production and utilization of acetate in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Study on Synthesis of this compound by Enzymatic Kinetic Resolution [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Clinical significance of esterases in man - PubMed [pubmed.ncbi.nlm.nih.gov]

Chirality and Enantiomers of 1-Phenylethyl Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylethyl acetate, a key chiral intermediate and fragrance component, possesses a single stereocenter, leading to the existence of two enantiomers: (R)-1-Phenylethyl acetate and (S)-1-Phenylethyl acetate. The differential biological and sensory properties of these enantiomers necessitate their separation and individual study, a critical aspect in fields ranging from pharmaceutical synthesis to flavor and fragrance chemistry. This technical guide provides a comprehensive overview of the chirality of this compound, focusing on its synthesis, enantiomeric resolution, and the distinct properties of its stereoisomers. Detailed experimental protocols for enzymatic kinetic resolution, a predominant method for obtaining enantiomerically pure forms, are presented. Quantitative data are summarized in structured tables for comparative analysis, and key concepts and workflows are illustrated with diagrams.

Introduction to the Chirality of this compound

This compound (also known as styrallyl acetate) is a carboxylic ester with the chemical formula C₁₀H₁₂O₂. The presence of a chiral carbon atom, the benzylic carbon bonded to the phenyl group, a methyl group, a hydrogen atom, and the acetate group, confers chirality to the molecule. This results in two non-superimposable mirror images, the (R) and (S) enantiomers.

The absolute configuration of each enantiomer significantly influences its interaction with other chiral molecules, such as biological receptors. This stereospecificity is of paramount importance in the pharmaceutical industry, where a specific enantiomer of a drug may exhibit the desired therapeutic effect while the other may be inactive or even harmful. In the flavor and fragrance industry, the two enantiomers of this compound possess distinct organoleptic properties.

Due to these differences, the production of enantiomerically pure this compound is a significant area of research. While chemical synthesis methods exist, they often yield racemic mixtures and may require harsh conditions or heavy metal catalysts. Consequently, biocatalytic methods, particularly enzymatic kinetic resolution, have emerged as highly efficient, selective, and environmentally benign alternatives for obtaining optically pure enantiomers.

Physicochemical Properties

A summary of the key physicochemical properties of racemic this compound is provided in the table below. Data for individual enantiomers are often reported in the context of their synthesis and resolution, particularly their optical rotation.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₂O₂ | |

| Molecular Weight | 164.20 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | 212 °C at 1013 hPa | |

| Melting Point | -60 °C | |

| Density | 1.03 g/cm³ at 20 °C | |

| Refractive Index | 1.492 - 1.504 at 20°C | |

| Solubility | Insoluble in water; soluble in organic solvents and oils. |

Enantiomers of this compound

The two enantiomers of this compound are depicted below. The assignment of (R) and (S) configuration is based on the Cahn-Ingold-Prelog priority rules.

Caption: The enantiomers of this compound.

Synthesis and Enantiomeric Resolution

The primary method for obtaining enantiomerically enriched this compound is through the kinetic resolution of racemic 1-phenylethanol, followed by esterification, or the direct enantioselective hydrolysis of racemic this compound. Enzymatic catalysis is the cornerstone of these approaches.

Enzymatic Kinetic Resolution of (±)-1-Phenylethanol

Kinetic resolution exploits the differential reaction rates of enantiomers with a chiral catalyst, typically a lipase. In the transesterification of racemic 1-phenylethanol, one enantiomer is preferentially acylated to form the corresponding ester, leaving the unreacted alcohol enriched in the other enantiomer.

A typical reaction scheme is the acylation of (R,S)-1-phenylethanol with an acyl donor, such as vinyl acetate, catalyzed by a lipase. Many lipases, such as those from Candida antarctica (e.g., Novozym 435) and Burkholderia cepacia, exhibit a preference for the (R)-enantiomer of 1-phenylethanol, leading to the formation of (R)-1-Phenylethyl acetate and leaving behind (S)-1-phenylethanol.

An In-depth Technical Guide to the Properties, Synthesis, and Analysis of (R)- and (S)-1-Phenylethyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-Phenylethyl acetate and (S)-1-Phenylethyl acetate are chiral esters of significant interest in the pharmaceutical, agrochemical, and fragrance industries. Their utility as versatile chiral building blocks necessitates a thorough understanding of their distinct properties, methods for their enantioselective synthesis, and precise analytical techniques for their separation and characterization. This technical guide provides a comprehensive overview of the physicochemical properties of these enantiomers, detailed experimental protocols for their synthesis via enzymatic kinetic resolution, and methodologies for their analysis by gas chromatography (GC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.

Physicochemical Properties

The enantiomers of 1-phenylethyl acetate share the same fundamental physical properties, with the exception of their interaction with plane-polarized light. The racemic mixture's properties are well-documented, while the specific optical rotation for each pure enantiomer is less commonly reported in standard literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2] |

| Molecular Weight | 164.20 g/mol | [1][2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 212 °C (at 1013 hPa) | |

| 94-95 °C (at 12 mm Hg) | ||

| Melting Point | -60 °C | |

| Density | 1.03 g/cm³ (at 20 °C) | |

| Refractive Index (n²⁰/D) | 1.494 (for racemic mixture) | |

| Solubility | Insoluble in water; soluble in organic solvents and oils. | |

| Specific Optical Rotation ([α]²⁰/D) | Data for the pure acetate enantiomers is not readily available. For the precursor, (R)-1-phenylethanol, a specific rotation of +43.03° (in methanol) has been reported. | [4] |

Experimental Protocols: Synthesis and Resolution

The most prevalent method for obtaining enantiomerically enriched (R)- and (S)-1-phenylethyl acetate is through the enzymatic kinetic resolution of racemic 1-phenylethanol. This process leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially acylate one enantiomer of the alcohol, leaving the other unreacted.

Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethanol

This protocol describes a general procedure for the transesterification of racemic 1-phenylethanol using a lipase in an organic solvent.

Materials:

-

Racemic 1-phenylethanol

-

Immobilized Lipase (e.g., Novozym 435 - Candida antarctica lipase B)

-

Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

-

Anhydrous organic solvent (e.g., n-hexane, toluene, MTBE)

-

Reaction vessel (sealed glass bioreactor or flask)

-

Orbital shaker or magnetic stirrer

-

Temperature-controlled bath

Procedure:

-

To a 25 mL sealed glass bioreactor, add a solution of racemic 1-phenylethanol (e.g., 40–400 mM) dissolved in an anhydrous organic solvent (e.g., 5 mL of n-hexane).

-

Add the acyl donor, such as vinyl acetate, to the reaction mixture. A molar excess of the acyl donor is typically used (e.g., 3 to 5 equivalents).

-

Initiate the reaction by adding the immobilized lipase (e.g., 2–22 mg/mL).

-

Seal the reactor and place it in a temperature-controlled orbital shaker or on a magnetic stirrer set to a specific temperature and agitation speed (e.g., 42 °C at 250 rpm).

-

Monitor the reaction progress by periodically taking aliquots and analyzing them via chiral GC or HPLC to determine the enantiomeric excess (ee) of the substrate and product.

-

Once the desired conversion is achieved (typically close to 50% for optimal ee of both product and remaining substrate), stop the reaction by filtering off the immobilized enzyme.

-

The resulting mixture contains one enantiomer of this compound and the unreacted enantiomer of 1-phenylethanol, which can then be separated by column chromatography.

Note: The choice of lipase, acyl donor, solvent, and temperature can significantly influence the reaction rate and enantioselectivity.

Analytical Methodologies

Accurate determination of the enantiomeric purity of (R)- and (S)-1-phenylethyl acetate is crucial. Chiral chromatography is the primary technique for this purpose.

Gas Chromatography (GC) Analysis

Table 2: Chiral GC Method for Separation of 1-Phenylethanol Enantiomers

| Parameter | Condition |

| Column | Astec® CHIRALDEX™ B-PM (30 m x 0.25 mm I.D., 0.12 µm) |

| Oven Temperature | 120 °C (isothermal) |

| Injector Temperature | 250 °C |

| Detector | FID, 250 °C |

| Carrier Gas | Helium, 24 psi |

| Injection | 1 µL, 80:1 split |

| Typical Elution Order | (R)-(+)-1-phenylethanol followed by (S)-(-)-1-phenylethanol |

Note: The acetate enantiomers can also be resolved on similar chiral GC columns, often with slight modifications to the temperature program.

High-Performance Liquid Chromatography (HPLC) Analysis

Table 3: Chiral HPLC Method for Separation of 1-Phenylethanol and this compound Enantiomers

| Parameter | Condition |

| Column | Lux Cellulose-3 (250 x 4.6 mm, 5 µm) or Chiralcel OD-H |

| Mobile Phase | n-heptane/2-propanol/trifluoroacetic acid (98.7/1.3/0.15, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 15 °C |

| Detection | UV at 254 nm |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. While standard NMR cannot distinguish between enantiomers, chiral derivatizing agents can be used to form diastereomers, which are distinguishable by NMR.

¹H NMR (CDCl₃):

-

δ 7.25-7.36 (m, 5H): Aromatic protons of the phenyl group.

-

δ 5.88 (q, 1H): Methine proton (-CH-O-).

-

δ 2.07 (s, 3H): Methyl protons of the acetate group (-O-C(=O)-CH₃).

-

δ 1.50 (d, 3H): Methyl protons adjacent to the chiral center (-CH(CH₃)-).

¹³C NMR (CDCl₃):

-

δ 170.3: Carbonyl carbon of the acetate group.

-

δ 141.6: Quaternary aromatic carbon attached to the ethyl group.

-

δ 128.5, 127.8, 126.1: Aromatic CH carbons.

-

δ 72.3: Chiral methine carbon (-CH-O-).

-

δ 22.2: Methyl carbon adjacent to the chiral center.

-

δ 21.3: Methyl carbon of the acetate group.

Visualized Workflows and Relationships

Diagram 1: Enzymatic Kinetic Resolution Workflow

References

A Technical Guide to the Microbial Biosynthesis of 1-Phenylethyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the microbial biosynthesis of 1-phenylethyl acetate, a valuable aroma compound with applications in the food, fragrance, and pharmaceutical industries. The focus is on the metabolic pathways, key enzymes, and genetic engineering strategies employed in microorganisms like Saccharomyces cerevisiae and Escherichia coli to produce this ester. This document details the underlying biochemical reactions, presents quantitative data from various studies, and provides exemplary experimental protocols for key analytical and operational procedures.

Introduction to this compound and its Microbial Production

This compound is a carboxylic ester known for its pleasant floral and fruity aroma, reminiscent of roses and honey.[1] Traditionally, it is produced through chemical synthesis. However, there is a growing consumer demand for natural products, which has spurred interest in biotechnological production methods using microorganisms.[2][3] Microbial fermentation offers a green and sustainable alternative for the synthesis of "natural" this compound.[4] The biosynthesis in microorganisms primarily involves the formation of a precursor alcohol, 1-phenylethanol, which is subsequently esterified using an acetyl donor.

Biosynthetic Pathways of this compound

The microbial production of this compound can be broadly divided into two main stages: the synthesis of the alcohol precursor, 1-phenylethanol, and its subsequent esterification to this compound. The de novo synthesis of 1-phenylethanol starts from central carbon metabolism, typically glucose, and proceeds through the shikimate and Ehrlich pathways.

De Novo Biosynthesis of 1-Phenylethanol from Glucose

The synthesis of 1-phenylethanol from glucose is a multi-step process that involves two key metabolic pathways:

-

The Shikimate Pathway: This pathway converts intermediates from glycolysis (phosphoenolpyruvate) and the pentose phosphate pathway (erythrose 4-phosphate) into chorismate, a crucial precursor for aromatic amino acids, including L-phenylalanine.[5]

-

The Ehrlich Pathway: L-phenylalanine is then catabolized via the Ehrlich pathway to produce 1-phenylethanol.[6][7][8] This pathway consists of three main enzymatic steps:

-

Transamination: L-phenylalanine is converted to phenylpyruvate by an aromatic aminotransferase (e.g., Aro8, Aro9 in S. cerevisiae).[9][10]

-

Decarboxylation: Phenylpyruvate is decarboxylated to phenylacetaldehyde by a phenylpyruvate decarboxylase (e.g., Aro10 in S. cerevisiae).[8][9]

-

Reduction: Phenylacetaldehyde is reduced to 1-phenylethanol by an alcohol dehydrogenase (e.g., ADH1, ADH2 in S. cerevisiae).[10]

-

Esterification of 1-Phenylethanol to this compound

The final step in the biosynthesis of this compound is the esterification of 1-phenylethanol. This reaction is catalyzed by alcohol acetyltransferases (AATs), which utilize acetyl-CoA as the acetyl donor.[11] In S. cerevisiae, the primary enzymes responsible for this reaction are encoded by the ATF1 and ATF2 genes.[11]

Quantitative Data on this compound Production

The production of this compound and its precursor, 1-phenylethanol, has been a subject of metabolic engineering efforts in various microorganisms. The following tables summarize some of the reported production titers and enzyme kinetic parameters.

Table 1: Production of 1-Phenylethanol and this compound in Engineered Microorganisms

| Microorganism | Genetic Modification | Substrate | Product | Titer (g/L) | Reference |

| S. cerevisiae | Overexpression of ARO9, ARO10, ARO80; Deletion of ALD3 | L-phenylalanine (10 g/L) | 2-Phenylethanol | 4.8 | [9] |

| S. cerevisiae | Two-phase fermentation with polypropylene glycol 1200 | L-phenylalanine (10 g/L) | 2-Phenylethanol | 6.1 | [9] |

| S. cerevisiae | Overexpression of ATF1 | Glucose | 2-Phenylethyl acetate | Not specified, but 2-10 fold increase | [11] |

| E. coli | Engineered for de novo 2-PE synthesis from glucose | Glucose | 2-Phenylethanol | 2.28 | [12][13] |

| E. coli | Engineered for de novo 2-PEAc synthesis from glucose | Glucose | 2-Phenylethyl acetate | 0.687 | [14] |

| Genetically engineered yeast | Overexpression of ATF1 | L-phenylalanine | 2-Phenylethyl acetate | 8.8 | [15] |

Table 2: Kinetic Parameters of Enzymes Involved in this compound Synthesis

| Enzyme | Source Organism | Substrate(s) | Km | Vmax | Reference |

| Novozym 435 (Lipase) | Candida antarctica | 1-Phenylethanol, Vinyl acetate | 0.105 mol/L | 0.118 (unit not specified) | [16] |

| (S)-1-phenylethanol dehydrogenase | Denitrifying bacterium strain EbN1 | (S)-1-phenylethanol, NAD+ | Not specified | Not specified | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction and quantification of this compound from a fermentation broth.[1][16]

Materials:

-

Fermentation broth

-

Ethyl acetate (analytical grade)

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate (Na2SO4)

-

Internal standard (e.g., benzyl alcohol)

-

Centrifuge tubes (15 mL)

-

Vortex mixer

-

Centrifuge

-

GC vials (2 mL) with septa

-

GC-MS system with a suitable column (e.g., KB-5, 30 m x 0.32 mm x 0.25 µm)

Procedure:

-

Sample Preparation: a. Pipette 1 mL of the fermentation broth into a 15 mL centrifuge tube. b. Add a known concentration of the internal standard. c. Add 1 g of NaCl to the tube to salt out the organic phase. d. Add 2 mL of ethyl acetate to the tube. e. Vortex the mixture vigorously for 2 minutes to extract the this compound into the ethyl acetate layer. f. Centrifuge the tube at 4000 rpm for 10 minutes to separate the phases. g. Carefully transfer the upper organic layer to a clean tube. h. Add a small amount of anhydrous Na2SO4 to the organic extract to remove any residual water. i. Transfer the dried extract to a GC vial for analysis.

-

GC-MS Analysis: a. Injector Temperature: 230 °C b. Injection Volume: 1 µL (split mode, e.g., 100:1) c. Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min) d. Oven Temperature Program:

- Initial temperature: 50 °C, hold for 2 minutes.

- Ramp to 150 °C at 10 °C/min.

- Ramp to 250 °C at 20 °C/min, hold for 5 minutes. e. MS Detector:

- Ion Source Temperature: 230 °C

- Scan Range: m/z 40-400

- Solvent Delay: 3 minutes

-

Quantification: a. Create a calibration curve by analyzing standards of this compound of known concentrations with the internal standard. b. Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum. c. Quantify the concentration of this compound in the sample by comparing its peak area to that of the internal standard and using the calibration curve.

Alcohol Acetyltransferase (AAT) Activity Assay

This protocol provides a method to determine the activity of AAT in cell extracts.[18][19][20] The assay is based on the transfer of an acetyl group from acetyl-CoA to an alcohol, and the subsequent detection of the free Coenzyme A (CoA) produced.

Materials:

-

Cell-free extract containing AAT

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0)

-

1-Phenylethanol

-

Acetyl-CoA

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution

-

Microplate reader

-

96-well microplate

Procedure:

-

Prepare Reagents: a. Prepare a stock solution of 1-phenylethanol in a suitable solvent (e.g., ethanol). b. Prepare a stock solution of acetyl-CoA in assay buffer. c. Prepare a stock solution of DTNB in assay buffer.

-

Assay Protocol: a. In a 96-well microplate, add the following to each well:

- 150 µL of assay buffer

- 10 µL of DTNB solution

- 10 µL of 1-phenylethanol solution

- 20 µL of cell-free extract b. Incubate the plate at 30 °C for 5 minutes to pre-warm the reaction mixture. c. Initiate the reaction by adding 10 µL of acetyl-CoA solution to each well. d. Immediately place the microplate in the microplate reader and measure the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 10 minutes). The increase in absorbance is due to the reaction of the free CoA with DTNB to form TNB, which absorbs at 412 nm.

-

Calculation of Enzyme Activity: a. Determine the rate of change in absorbance per minute (ΔA412/min) from the linear portion of the kinetic curve. b. Calculate the enzyme activity using the Beer-Lambert law, with the molar extinction coefficient of TNB at 412 nm being 14,150 M-1cm-1.

Immobilization of Lipase for Biocatalysis

Immobilization can enhance the stability and reusability of enzymes.[21][22][23] This protocol describes a general method for lipase immobilization by adsorption.

Materials:

-

Lipase solution (e.g., from Candida antarctica)

-

Immobilization support (e.g., macroporous acrylic resin)

-

Buffer solution (e.g., phosphate buffer, pH 7.0)

-

Shaker incubator

-

Buchner funnel and filter paper

Procedure:

-

Support Preparation: a. Wash the support material with distilled water and then with the buffer solution to remove any impurities and to equilibrate the pH.

-

Immobilization: a. Prepare a solution of the lipase in the buffer. b. Add the prepared support material to the lipase solution. c. Incubate the mixture on a shaker at a controlled temperature (e.g., 25-30 °C) for a specified time (e.g., 4-12 hours) to allow for the adsorption of the enzyme onto the support.

-

Washing and Drying: a. After incubation, separate the immobilized enzyme from the solution by filtration using a Buchner funnel. b. Wash the immobilized enzyme with fresh buffer solution to remove any unbound enzyme. c. Dry the immobilized enzyme at room temperature or under vacuum.

-

Activity Assay of Immobilized Enzyme: a. The activity of the immobilized lipase can be determined by measuring its ability to catalyze the synthesis of this compound from 1-phenylethanol and an acyl donor (e.g., vinyl acetate) in a suitable organic solvent. The product formation can be monitored by GC-MS as described in Protocol 4.1.

Signaling Pathways and Regulation

The biosynthesis of aroma compounds like this compound in yeast is subject to complex regulation. While a complete picture is still emerging, studies have implicated key signaling pathways in controlling the production of acetate esters.

In S. cerevisiae, the Target of Rapamycin (TOR) signaling pathway, a central regulator of cell growth in response to nutrient availability, has been shown to influence the production of this compound.[24] Specifically, alleles of the TOR1 gene have been linked to higher production levels.[24] Additionally, the fatty acid synthesis (FAS) pathway, with the gene FAS2 as a key player, also appears to be involved, suggesting a link between lipid metabolism and aroma formation.[24] The transcriptional activator Aro80p plays a crucial role in regulating the expression of genes in the Ehrlich pathway, such as ARO9 and ARO10, thereby controlling the flux towards 1-phenylethanol.[6]

Conclusion

The microbial biosynthesis of this compound presents a promising and sustainable alternative to chemical synthesis. A thorough understanding of the underlying metabolic pathways, the kinetics of the involved enzymes, and the regulatory networks is crucial for the rational design of microbial cell factories with enhanced production capabilities. This technical guide has provided a comprehensive overview of the current knowledge in this field, including quantitative data and detailed experimental protocols, to aid researchers and professionals in their efforts to develop efficient and economically viable bioprocesses for this valuable aroma compound. Further research into the intricate regulatory mechanisms and the optimization of fermentation conditions will undoubtedly pave the way for the industrial-scale microbial production of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Phenylethanol and 2-phenylethylacetate production by nonconventional yeasts using tequila vinasses as a substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tapia SM, et al. (2022) | SGD [yeastgenome.org]

- 7. A Study of Amino Acid Metabolism and the Production of Higher Alcohols and Their Esters in Sparkling Wines [mdpi.com]

- 8. Isolation and analysis of a sake yeast mutant with phenylalanine accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic engineering of Saccharomyces cerevisiae for the production of 2-phenylethanol via Ehrlich pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Sensing, Uptake and Catabolism of L-Phenylalanine During 2-Phenylethanol Biosynthesis via the Ehrlich Pathway in Saccharomyces cerevisiae [frontiersin.org]

- 11. Effect of Increased Yeast Alcohol Acetyltransferase Activity on Flavor Profiles of Wine and Distillates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. De novo Synthesis of 2-phenylethanol from Glucose by Metabolically Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. De novo Synthesis of 2-phenylethanol from Glucose by Metabolically Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. CN110760453A - Genetically engineered yeast strain for high-yield phenylethyl acetate, construction method thereof and method for producing phenylethyl acetate - Google Patents [patents.google.com]

- 16. Study on Synthesis of this compound by Enzymatic Kinetic Resolution [scirp.org]

- 17. Crystal structure and enzyme kinetics of the (S)-specific 1-phenylethanol dehydrogenase of the denitrifying bacterium strain EbN1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A novel method to quantify the activity of alcohol acetyltransferase Using a SnO2-based sensor of electronic nose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Alcohol Acyltransferase Activity Assay Kit (A319659) [antibodies.com]

- 20. Alcohol Acyl Transferase(AAT) Activity Assay Kit [myskinrecipes.com]

- 21. mdpi.com [mdpi.com]

- 22. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. sciencedaily.com [sciencedaily.com]

Navigating the Safety Landscape of 1-Phenylethyl Acetate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 1-Phenylethyl acetate, a combustible liquid requiring careful management in a laboratory setting. This document synthesizes critical data from multiple safety data sheets (SDS) to offer a unified resource for professionals working with this chemical. Adherence to the safety protocols outlined herein is crucial for mitigating risks and ensuring a safe research environment.

Core Safety and Physical Properties